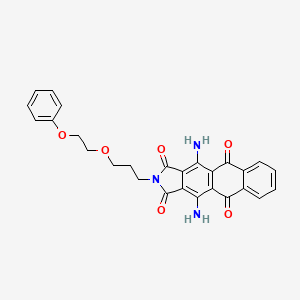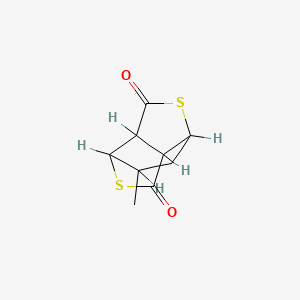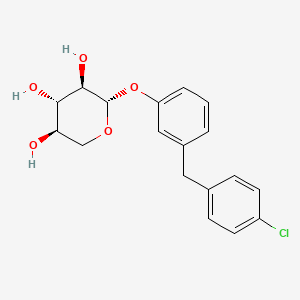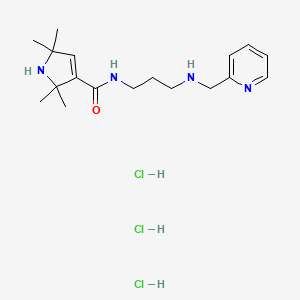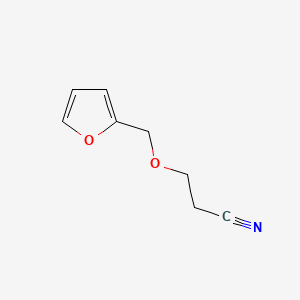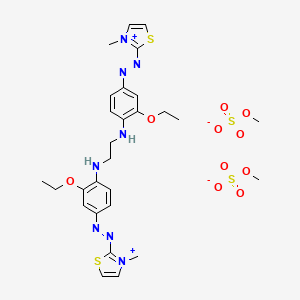
2,2'-(Ethylenebis(imino(3-ethoxy-4,1-phenylene)azo))bis(3-methylthiazolium) dimethyl disulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Ethylenebis(imino(3-ethoxy-4,1-phenylene)azo))bis(3-methylthiazolium) dimethyl disulphate is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of ethylene bridges, imino groups, ethoxy groups, phenylene rings, azo linkages, methylthiazolium units, and dimethyl disulphate groups. It is used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethylenebis(imino(3-ethoxy-4,1-phenylene)azo))bis(3-methylthiazolium) dimethyl disulphate involves multiple steps, including the formation of azo linkages and the incorporation of thiazolium units. The typical synthetic route includes:
Formation of Azo Linkages: This step involves the reaction of aromatic amines with nitrous acid to form diazonium salts, which are then coupled with other aromatic compounds to form azo linkages.
Incorporation of Thiazolium Units: The thiazolium units are introduced through the reaction of thiazole derivatives with appropriate reagents.
Final Assembly: The final compound is assembled by linking the ethylene bridges and imino groups to the previously formed azo and thiazolium units.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, such as temperature, pressure, and reactant concentrations.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
化学反応の分析
Types of Reactions
2,2’-(Ethylenebis(imino(3-ethoxy-4,1-phenylene)azo))bis(3-methylthiazolium) dimethyl disulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can break the azo linkages, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield aromatic amines.
科学的研究の応用
2,2’-(Ethylenebis(imino(3-ethoxy-4,1-phenylene)azo))bis(3-methylthiazolium) dimethyl disulphate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,2’-(Ethylenebis(imino(3-ethoxy-4,1-phenylene)azo))bis(3-methylthiazolium) dimethyl disulphate involves its interaction with molecular targets and pathways. The compound can:
Bind to Enzymes: It may inhibit or activate specific enzymes, affecting biochemical pathways.
Interact with DNA: The compound can intercalate into DNA, affecting gene expression and cellular functions.
Generate Reactive Oxygen Species (ROS): It may induce oxidative stress by generating ROS, leading to cell damage or death.
類似化合物との比較
Similar Compounds
- 2,2’-(Ethylenebis(imino(3-ethoxy-4,1-phenylene)azo))bis(3-methylthiazolium) dithiocyanate
- N,N’-bis(2-ethoxy-4-(3-methylthiazol-3-ium-2-yl)azo-phenyl)ethane-1,2-diamine dithiocyanate
Uniqueness
2,2’-(Ethylenebis(imino(3-ethoxy-4,1-phenylene)azo))bis(3-methylthiazolium) dimethyl disulphate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
特性
CAS番号 |
97752-41-5 |
|---|---|
分子式 |
C28H38N8O10S4 |
分子量 |
774.9 g/mol |
IUPAC名 |
N,N'-bis[2-ethoxy-4-[(3-methyl-1,3-thiazol-3-ium-2-yl)diazenyl]phenyl]ethane-1,2-diamine;methyl sulfate |
InChI |
InChI=1S/C26H30N8O2S2.2CH4O4S/c1-5-35-23-17-19(29-31-25-33(3)13-15-37-25)7-9-21(23)27-11-12-28-22-10-8-20(18-24(22)36-6-2)30-32-26-34(4)14-16-38-26;2*1-5-6(2,3)4/h7-10,13-18H,5-6,11-12H2,1-4H3;2*1H3,(H,2,3,4) |
InChIキー |
OQVKBCQHGFIDDV-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)N=NC2=[N+](C=CS2)C)NCCNC3=C(C=C(C=C3)N=NC4=[N+](C=CS4)C)OCC.COS(=O)(=O)[O-].COS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


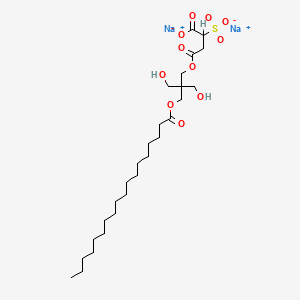
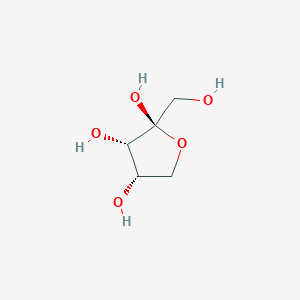
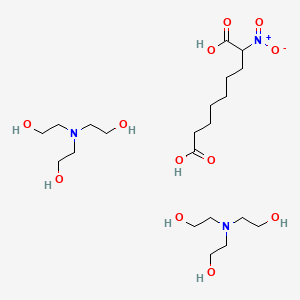
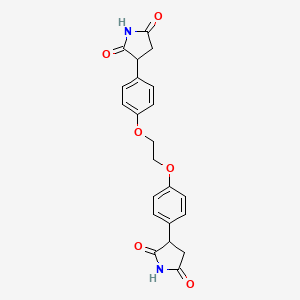



![Ethyl 4-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate](/img/structure/B12697878.png)
